molecular formula C15H8ClF6N5S2 B3042916 4-chloro-6-({5-[3,5-di(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-2-(methylthio)pyrimidine CAS No. 680217-14-5

4-chloro-6-({5-[3,5-di(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-2-(methylthio)pyrimidine

Cat. No.: B3042916
CAS No.: 680217-14-5
M. Wt: 471.8 g/mol
InChI Key: JLDZXFCMUZFDFZ-UHFFFAOYSA-N
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Description

4-chloro-6-({5-[3,5-di(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-2-(methylthio)pyrimidine is a complex organic compound with the molecular formula C15H8ClF6N5S2 and a molecular weight of 471.83 g/mol . This compound features a pyrimidine ring substituted with various functional groups, including a chloro group, a methylthio group, and a triazolylthio group bearing trifluoromethyl-substituted phenyl rings. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 4-chloro-6-({5-[3,5-di(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-2-(methylthio)pyrimidine involves multiple steps, typically starting with the preparation of the pyrimidine core. The synthetic route often includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Triazolylthio Group: The triazole ring is introduced through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by substitution with the trifluoromethyl-substituted phenyl group.

    Methylthio Substitution:

Chemical Reactions Analysis

4-chloro-6-({5-[3,5-di(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-2-(methylthio)pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

4-chloro-6-({5-[3,5-di(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-2-(methylthio)pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity.

    Biology: It is studied for its interactions with biological macromolecules, including enzymes and receptors, which can lead to the discovery of new drugs.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

    Industry: It is used in the development of agrochemicals and materials with specific properties, such as herbicides and polymers

Mechanism of Action

The mechanism of action of 4-chloro-6-({5-[3,5-di(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-2-(methylthio)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The triazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to potent inhibition .

Comparison with Similar Compounds

Similar compounds to 4-chloro-6-({5-[3,5-di(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-2-(methylthio)pyrimidine include:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[[5-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]sulfanyl]-6-chloro-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF6N5S2/c1-28-12-23-9(16)5-10(24-12)29-13-25-11(26-27-13)6-2-7(14(17,18)19)4-8(3-6)15(20,21)22/h2-5H,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDZXFCMUZFDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)SC2=NNC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF6N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-6-({5-[3,5-di(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-2-(methylthio)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-chloro-6-({5-[3,5-di(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-2-(methylthio)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-chloro-6-({5-[3,5-di(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-2-(methylthio)pyrimidine
Reactant of Route 4
4-chloro-6-({5-[3,5-di(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-2-(methylthio)pyrimidine
Reactant of Route 5
4-chloro-6-({5-[3,5-di(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-2-(methylthio)pyrimidine
Reactant of Route 6
Reactant of Route 6
4-chloro-6-({5-[3,5-di(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-2-(methylthio)pyrimidine

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